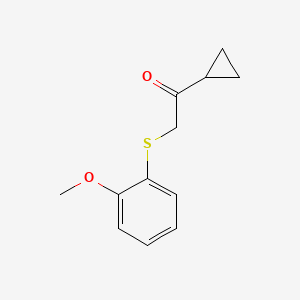
1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one is an organic compound with the molecular formula C12H14O2S It is known for its unique structure, which includes a cyclopropyl group and a methoxyphenyl thioether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 2-methoxyphenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsroom temperature to mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group and methoxyphenyl thioether moiety contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one
Uniqueness
1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one is unique due to its combination of a cyclopropyl group and a methoxyphenyl thioether moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Its reactivity and potential therapeutic effects set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(2-methoxyphenyl)sulfanylethanone |
InChI |
InChI=1S/C12H14O2S/c1-14-11-4-2-3-5-12(11)15-8-10(13)9-6-7-9/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
BJNFXBSKARNSCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1SCC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
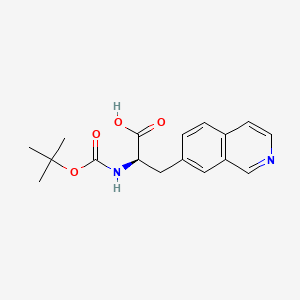
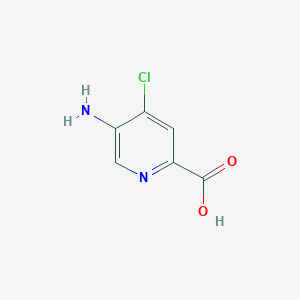
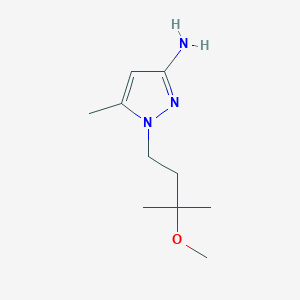
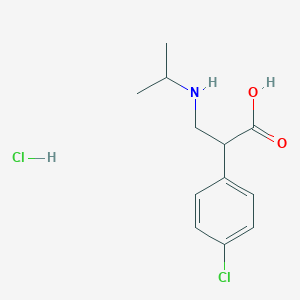
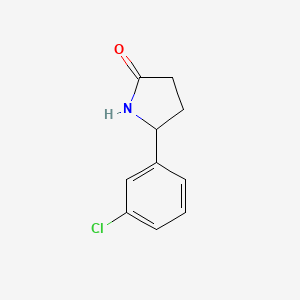
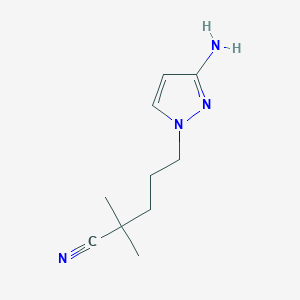
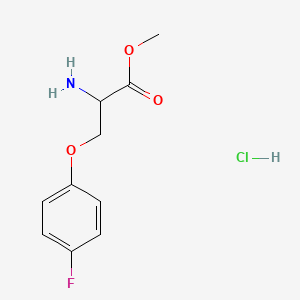
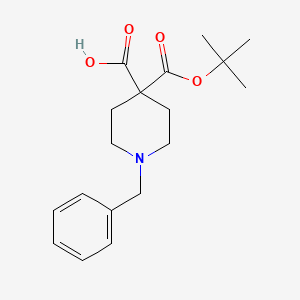
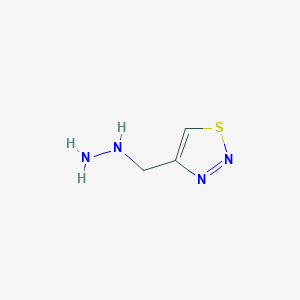
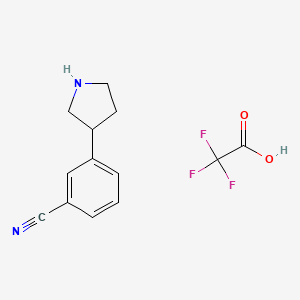
amine](/img/structure/B13644929.png)
![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)

